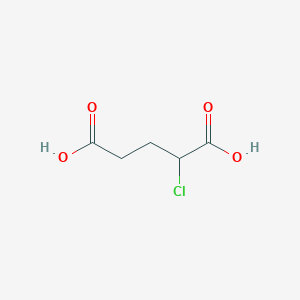

2-Chloropentanedioic acid

Description

2-Chloropentanedioic acid (C₅H₇ClO₄) is a halogenated dicarboxylic acid featuring a chlorine atom at the C2 position and two carboxylic acid groups at the terminal carbons. The chlorine substituent enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name |

2-chloropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFNGSHVXRYBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499946 | |

| Record name | 2-Chloropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4189-03-1 | |

| Record name | 2-Chloropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-Chloropentanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound serves as a substrate in enzymatic studies and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

2-Chloropentanedioic acid is similar to other chlorinated carboxylic acids, such as 2-chloropentanoic acid and 2,2-dichloropentanoic acid. its unique structure, with two carboxylic acid groups and a chlorine atom, sets it apart in terms of reactivity and applications. The presence of the chlorine atom enhances its reactivity compared to non-chlorinated analogs, making it more versatile in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pentanedioic acid backbone but differ in substituents at the C2 position, leading to distinct physicochemical properties and reactivity profiles.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Acidity: The chlorine atom in this compound increases the acidity of adjacent carboxylic groups compared to non-halogenated analogs. For instance, 2-oxopentanedioic acid (pKa₁ ≈ 2.5, pKa₂ ≈ 4.7) is less acidic than its chlorinated counterpart, where the electron-withdrawing -Cl group likely lowers pKa values further . (2S)-2-Aminopentanedioic acid (a glutamate analog) exhibits zwitterionic behavior in solution, with pKa values influenced by the amino group (pKa₁ ≈ 2.1, pKa₂ ≈ 4.3, pKa₃ ≈ 9.7) .

- Solubility: Halogenation generally reduces water solubility. This trend likely extends to this compound. In contrast, 2-oxopentanedioic acid and (2S)-2-aminopentanedioic acid are highly water-soluble due to polar functional groups (ketone, amino) .

Biological Activity

2-Chloropentanedioic acid, also known as 2-chloroglutaric acid, is a chlorinated derivative of pentanedioic acid. Its molecular formula is and it has a molecular weight of 166.56 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the context of therapeutic applications and biochemical pathways.

- Molecular Formula :

- Molecular Weight : 166.56 g/mol

- LogP : 0.54320 (indicating moderate lipophilicity)

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various cellular pathways:

-

TGF-β Mimetic Activity :

- This compound has been studied for its ability to mimic Transforming Growth Factor-beta (TGF-β) activity. TGF-β is crucial in regulating cell growth, differentiation, and immune responses. Assays have demonstrated that compounds with structural similarities to TGF-β can promote anchorage-independent growth in fibroblasts and induce collagen synthesis in dermal fibroblasts .

- Inhibition of DNA Synthesis :

- Induction of Collagen Production :

Case Study 1: TGF-β Activity Assessment

A study assessed the ability of this compound to induce TGF-β-like effects in cultured cells. The results indicated that at concentrations ranging from to M, the compound significantly increased collagen expression and inhibited DNA synthesis, confirming its role as a TGF-β mimic .

Case Study 2: Effects on Fibroblast Growth

Another investigation focused on the effects of this compound on fibroblast growth in soft agar assays. The findings revealed that treatment with this compound led to enhanced colony formation, indicative of its potential as a therapeutic agent in regenerative medicine .

Comparative Analysis

| Property | This compound | TGF-β |

|---|---|---|

| Molecular Weight | 166.56 g/mol | Varies (e.g., ~25 kDa) |

| Biological Role | Mimetic activity | Cell growth regulation |

| Inhibition of DNA Synthesis | Yes | Yes |

| Induction of Collagen Production | Yes | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.